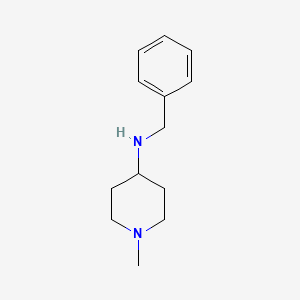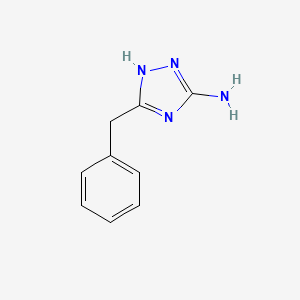
(3-氨基丙氧基)乙酸
描述
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including protection and deprotection of functional groups, and the use of catalysts to achieve the desired product. For example, research on the synthesis of triorganotin(IV) complexes with 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid demonstrates sophisticated methods to create compounds with specific configurations and properties, utilizing NMR and IR spectroscopic techniques alongside elemental analyses (Baul et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Aminopropoxy)acetic acid can be characterized using X-ray crystallography, which provides detailed information on the arrangement of atoms within a molecule. For instance, the study on acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester offers insights into the crystal structure and molecular configuration, highlighting the stability of certain molecular frameworks (Wei et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving (3-Aminopropoxy)acetic acid and its derivatives can be influenced by various factors, including the presence of catalysts and the specific conditions under which the reaction occurs. For example, the formation of acetic acid in polar interstellar analog ices through ionizing radiation highlights the potential for complex chemical reactions in unique environments, providing a model for understanding the formation of key molecules in the cosmos (Kleimeier et al., 2020).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, boiling points, and solubility, are critical for understanding their behavior and applications. Research on related compounds can provide valuable information on these properties, although specific studies on (3-Aminopropoxy)acetic acid were not identified in the current literature.
Chemical Properties Analysis
The chemical properties of (3-Aminopropoxy)acetic acid, such as reactivity, stability, and interaction with other substances, can be inferred from studies on similar compounds. Research on the biological production of 3-hydroxypropionic acid, for example, offers insights into the microbial production processes and the chemical properties of compounds within the same functional group family (Kumar et al., 2013).
科学研究应用
增强生物除磷
Hood 和 Randall(2001 年)进行了实验,展示了包括乙酸在内的某些有机底物在增强生物除磷中的作用。他们的研究结果表明乙酸在废水处理过程中的重要性 (Hood & Randall, 2001).
3-羟基丙酸的生产
Li 等人(2016 年)专注于优化肺炎克雷伯菌中 3-羟基丙酸(3-HP)的生产,这是一种具有各种工业应用的化学物质。他们发现,阻断乙酸的合成会显着增加 3-HP 的产量 (Li, Wang, Ge, & Tian, 2016).
星际介质中的乙酸
Kleimeier、Eckhardt 和 Kaiser(2020 年)研究了乙酸在极地冰混合物中的形成,强调了其在理解星际介质中化学过程中的重要性 (Kleimeier, Eckhardt, & Kaiser, 2020).
研究工具的开发
Ilić 等人(2005 年)探索了氨基乙基取代的吲哚-3-乙酸在创建新型研究工具中的潜力,例如固定形式的吲哚-3-乙酸及其与生化标签的结合 (Ilić 等,2005).
代谢组学对聚羟基链烷酸酯生产的见解
Wang 等人(2019 年)利用代谢组学对嗜盐菌使用乙酸作为碳源生产聚羟基链烷酸酯的过程提供了见解。他们的研究突出了参与这一过程的代谢途径 (Wang 等,2019).
胶原的化学和热交联
Sionkowska 等人(2010 年)研究了化学和热交联对可溶于乙酸中的胶原的影响。这项研究对于理解胶原在各种应用中的材料特性非常重要 (Sionkowska 等,2010).
3-HP 的光合生产
Wang 等人(2016 年)证明了在蓝藻中光合生产 3-羟基丙酸(3-HP)从 CO2 中的可行性,为化学合成提供了一种生态友好的方法 (Wang 等,2016).
美拉德反应中乙酸的形成
Davidek 等人(2006 年)探讨了美拉德反应中乙酸的形成,提供了对食品加工中导致该化合物的化学途径的见解 (Davidek, Devaud, Robert, & Blank, 2006).
新型氨基酸轴承席夫碱配体的金属配合物
Ikram 等人(2015 年)研究了新型氨基酸轴承席夫碱配体的金属配合物的形成,强调了乙酸在这些化学过程中的作用 (Ikram 等,2015).
利用 CO2 和乙酸从头合成 3-羟基丙酸
Lai 等人(2021 年)推进了在大肠杆菌中使用 CO2 和合成气衍生的乙酸合成 3-羟基丙酸,突出了可持续化学生产的潜力 (Lai 等,2021).
通过代谢工程提高 3-HP 的产量
Jung 等人(2014 年)专注于通过代谢工程提高 3-羟基丙酸的产量,探讨了乙酸等副产物在这一过程中的作用 (Jung 等,2014).
属性
IUPAC Name |
2-(3-aminopropoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-2-1-3-9-4-5(7)8/h1-4,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRFOXXNMIPQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327019 | |
| Record name | (3-Aminopropoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopropoxy)acetic acid | |
CAS RN |
61108-70-1 | |
| Record name | (3-Aminopropoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Q & A
Q1: How is (3-Aminopropoxy)acetic acid synthesized according to the research?
A1: The research describes the synthesis of (3-Aminopropoxy)acetic acid through the Beckmann rearrangement. Specifically, the oxime tosylate of 3-tetrahydropyranone undergoes the Beckmann rearrangement to form a lactam []. Subsequent opening of this lactam ring structure yields (3-Aminopropoxy)acetic acid [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1269452.png)
![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)
![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)
![4-allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269461.png)





